molecular formula C10H18O2 B14438399 1,3-Propanediol, 2-(cyclohexylidenemethyl)- CAS No. 77192-46-2

1,3-Propanediol, 2-(cyclohexylidenemethyl)-

Cat. No.: B14438399
CAS No.: 77192-46-2
M. Wt: 170.25 g/mol
InChI Key: RXZDGSTUBHYHQL-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(cyclohexylidenemethyl)- is an organic compound with the molecular formula C10H18O2 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a cyclohexylidenemethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of glycerol to produce 1,3-propanediol, which is then reacted with cyclohexylidenemethyl chloride under basic conditions to yield the desired compound . Another method involves the hydrogenation of hydroxypropionaldehyde, which is obtained from acrolein, in the presence of a fixed-bed or suspension hydrogenation catalyst .

Industrial Production Methods

Industrial production of 1,3-propanediol, 2-(cyclohexylidenemethyl)- typically involves large-scale catalytic hydrogenation processes. These processes use transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver . The reaction conditions are carefully controlled to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(cyclohexylidenemethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-propanediol, 2-(cyclohexylidenemethyl)- can yield cyclohexylidenemethyl aldehyde or cyclohexylidenemethyl carboxylic acid, while reduction can produce cyclohexylidenemethyl alcohol .

Scientific Research Applications

1,3-Propanediol, 2-(cyclohexylidenemethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-propanediol, 2-(cyclohexylidenemethyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s effects are mediated through its interactions with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

77192-46-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(cyclohexylidenemethyl)propane-1,3-diol

InChI

InChI=1S/C10H18O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h6,10-12H,1-5,7-8H2

InChI Key

RXZDGSTUBHYHQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC(CO)CO)CC1

Origin of Product

United States

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